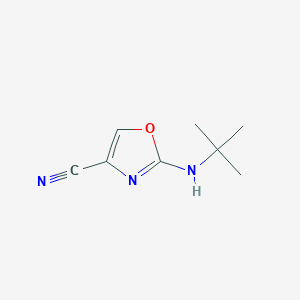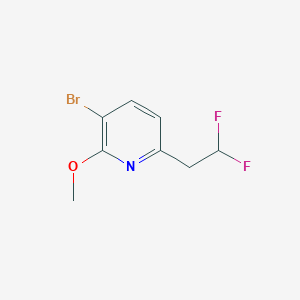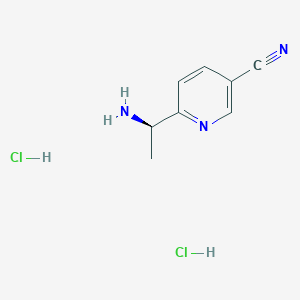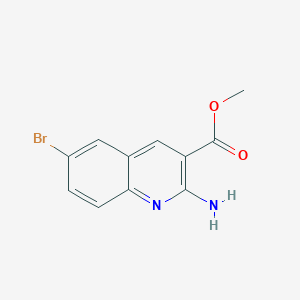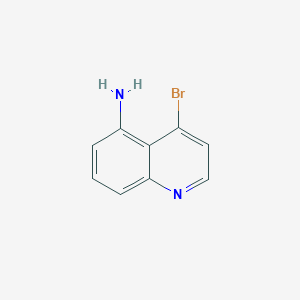![molecular formula C10H17BO2 B13655907 (4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)
(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The unique bicyclic structure of this compound, combined with the presence of boronic acid functionality, makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid typically involves the hydroboration of 4,7,7-trimethyl-3-bicyclo[2.2.1]hept-2-ene. This reaction is carried out using borane (BH3) or its derivatives under controlled conditions. The reaction proceeds through the addition of borane to the double bond of the bicyclic compound, followed by oxidation to yield the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borates, while substitution reactions can produce various carbon-carbon bonded products.
科学的研究の応用
(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid has several scientific research applications:
Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Boronic acids are explored for their potential in cancer therapy and as enzyme inhibitors.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of boronate esters or other derivatives. These interactions are crucial in its applications in catalysis, drug development, and material science.
類似化合物との比較
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with similar structural features.
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid: A related compound with a carboxylic acid group instead of a boronic acid group.
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound without the trimethyl substitution.
Uniqueness
The uniqueness of (4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid lies in its combination of a bicyclic structure with a boronic acid group. This combination imparts unique reactivity and stability, making it valuable in various chemical and industrial applications.
特性
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)7-4-5-10(9,3)8(6-7)11(12)13/h6-7,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNWNBGFZOLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2CCC1(C2(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
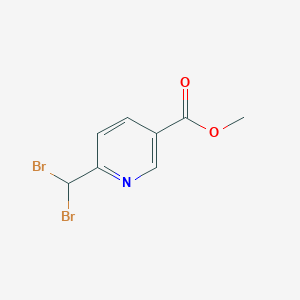
![5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)

